1-(2-Dimethylaminobutyryl)-3-(1-indanyl)urea
Description
1-(2-Dimethylaminobutyryl)-3-(1-indanyl)urea is a urea derivative characterized by a dimethylaminobutyryl group and a 1-indanyl moiety. The dimethylaminobutyryl substituent introduces both hydrophilic (dimethylamino) and hydrophobic (butyryl chain) properties, while the 1-indanyl group provides a bicyclic aromatic system. This structural combination may enhance solubility and bioavailability compared to adamantane-based ureas, which are often highly lipophilic . Urea derivatives are known for their hydrogen-bonding capabilities, which influence crystallization patterns and biological interactions, such as enzyme inhibition .
Properties
CAS No. |
6520-77-0 |
|---|---|
Molecular Formula |
C16H23N3O2 |
Molecular Weight |
289.37 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-ylcarbamoyl)-2-(dimethylamino)butanamide |
InChI |
InChI=1S/C16H23N3O2/c1-4-14(19(2)3)15(20)18-16(21)17-13-10-9-11-7-5-6-8-12(11)13/h5-8,13-14H,4,9-10H2,1-3H3,(H2,17,18,20,21) |
InChI Key |
OVHNSLYDROUXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC(=O)NC1CCC2=CC=CC=C12)N(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Dimethylamino Butyryl Intermediate: This step involves the reaction of dimethylamine with butyryl chloride under controlled conditions to form the dimethylamino butyryl intermediate.
Coupling with Indan-1-yl Isocyanate: The intermediate is then reacted with indan-1-yl isocyanate to form the final product, 1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[2-(Dimethylamino)butyryl]-3-(indan-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Key Observations:
- Adamantyl vs.
- Substituent Effects: The dimethylaminobutyryl group may improve solubility compared to adamantyl or nitroaryl groups (e.g., compound ), which are prone to aggregation .
- Synthesis : Most derivatives use isocyanate-amine coupling or heterocyclic amine reactions. The target compound likely follows similar protocols but with tailored starting materials .
Table 2: Physicochemical and Functional Properties
Key Observations:
- Hydrogen Bonding: All urea derivatives exhibit strong hydrogen-bonding capacity, critical for crystal packing (e.g., ) and target binding. The target compound’s dimethylaminobutyryl group may introduce additional hydrogen-bond donors/acceptors.
- Lipophilicity : Adamantyl derivatives (LogP ~3–4.5) are more lipophilic than the target compound (predicted LogP ~2–2.5), suggesting better aqueous solubility for the latter .
- Bioactivity : Adamantyl-urea derivatives show anti-tuberculosis activity, likely due to adamantane’s membrane-penetrating properties . The target compound’s indanyl group may shift activity toward CNS targets due to structural similarity to neuroactive indole derivatives .
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